BI-891065
Description
Overview of Inhibitor of Apoptosis Proteins (IAPs) in Cancer Biology
Inhibitor of Apoptosis Proteins (IAPs) constitute a family of anti-apoptotic proteins that are frequently overexpressed in various cancer types. Their primary role involves promoting cell survival and enabling cancer cells to evade programmed cell death, thereby contributing to tumor progression and resistance to chemotherapy nih.govfrontiersin.orgmdpi.comnih.govaacrjournals.orgfrontiersin.org. Key mammalian IAP family members include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) mdpi.comnih.gov. These proteins function by directly binding to and inhibiting the enzymatic activity of pro-apoptotic caspases, such as caspases-3, -7, and -9, which are crucial for initiating and executing the apoptotic cascade frontiersin.orgmdpi.comaacrjournals.org. Beyond caspase inhibition, IAPs also modulate pivotal survival pathways, including ubiquitin (Ub)-dependent pathways that regulate the activation of nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK), which drive the expression of genes involved in inflammation and cell survival nih.govaacrjournals.orgoup.com. The overexpression of IAPs is associated with poor prognosis and enhanced tumor aggressiveness in many malignancies frontiersin.orgnih.govaacrjournals.orgfrontiersin.org.
Rationale for IAP Antagonism as a Therapeutic Strategy
Given their critical role in cancer cell survival and drug resistance, IAPs are considered promising therapeutic targets nih.govfrontiersin.orgnih.govaacrjournals.orgfrontiersin.org. The rationale behind IAP antagonism as a therapeutic strategy is to restore the apoptotic response in cancer cells and sensitize them to pro-apoptotic stimuli, including those induced by standard cancer therapies frontiersin.orgfrontiersin.orgacs.org. The endogenous antagonist of IAPs is a mitochondrial protein called SMAC (also known as DIABLO). Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, thereby relieving the inhibition of caspases and promoting apoptosis nih.govmdpi.comacs.orgehu.eus.
Small molecule mimetics of SMAC (SMAC mimetics) have been developed to mimic this endogenous mechanism nih.govfrontiersin.orgmdpi.comnih.govacs.org. These compounds target and bind to the SMAC binding groove on IAPs, leading to their inhibition and/or proteasomal degradation oup.comnih.gov. Antagonism or absence of IAPs can shift signaling through death receptors, such as TNFR1, from pro-survival NF-κB activation towards caspase-mediated apoptosis nih.govoup.com. While IAP antagonism alone may not always induce immediate cell death, it can prime cells for death, often requiring an additional signal, such as TNF-α, to lower the threshold for apoptosis nih.govmdpi.comoup.comaacrjournals.org. This priming effect makes SMAC mimetics ideal candidates for combination therapies, particularly with immune checkpoint blockade and other agents that induce pro-apoptotic signals nih.govehu.eusaacrjournals.orgaacrjournals.orgnih.gov.
Introduction to BI-891065 as a Monovalent SMAC Mimetic
This compound is a potent small molecule SMAC mimetic that has garnered attention in cancer research due to its antineoplastic potential nih.govclinicaltrialsarena.com. It is classified as a monovalent SMAC mimetic, meaning it possesses a single SMAC-like binding motif nih.gov. This distinguishes it from bivalent SMAC mimetics, which feature two such motifs nih.gov. This compound exerts its effects by targeting and binding to the SMAC binding groove on IAPs, including XIAP, cIAP1, and cIAP2 nih.govnih.gov. This interaction leads to the inhibition of IAP activities and promotes the induction of apoptosis through apoptotic signaling pathways nih.gov.
Preclinical studies have investigated the efficacy of this compound, both as a single agent and in combination with other therapeutic approaches. In vitro profiling across a large panel of cancer cell lines identified colorectal cancer as a promising indication, with 5% of tested cell lines showing sensitivity to this compound monotherapy aacrjournals.orgresearchgate.net. This sensitivity could be significantly enhanced to 21% with the exogenous supply of TNF-α, underscoring the synergistic potential of combining this compound with death signals aacrjournals.orgresearchgate.net.
Research findings indicate that this compound induces proteasomal degradation of cIAP1/2, which subsequently activates the non-canonical NF-κB pathway . This activation promotes pro-apoptotic signaling, particularly in conjunction with TRAIL and TNF-α . Furthermore, this compound has demonstrated synergistic effects in combination with immune checkpoint inhibitors, leading to enhanced T-cell infiltration and tumor regression in PD-L1-positive preclinical models aacrjournals.orgnih.gov. For instance, in pancreatic ductal adenocarcinoma (PDAC) xenograft models, this compound in combination with a BET inhibitor (BI 894999) achieved significant tumor growth inhibition, demonstrating 96% TGI in one model and 92% in another, compared to monotherapy effects aacrjournals.org. The efficacy of this combination correlated with the downmodulation of XIAP aacrjournals.org. These detailed research findings highlight this compound's role as a potent IAP antagonist and its potential as a combination partner in cancer therapy. aacrjournals.org
The following table summarizes key activity data for this compound against relevant IAPs:
| IAP Target | IC₅₀ / Kᵢ (nM) | Reference |
| cIAP1 | ~1 | |
| cIAP2 | ~5 | |
| XIAP | ~66 |
Table 1: In vitro Activity of this compound against IAP Targets
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-891065; BI 891065; BI891065; |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bi 891065
Target Identification and Binding Affinity
BI-891065 selectively binds to the SMAC binding groove present on various IAP proteins, including cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). cancer.gov This binding action is central to its function, as it disrupts the IAPs' ability to inhibit caspases and regulate cellular signaling pathways.
The interaction between SMAC mimetics and IAP proteins is mediated through the Baculovirus IAP Repeat (BIR) domains. nih.gov In cIAP1 and cIAP2, the BIR3 domain is primarily responsible for the interaction with SMAC and its mimetics. nih.govselleckchem.com this compound demonstrates high-affinity binding to the BIR3 domains of both cIAP1 and cIAP2. This potent binding competitively displaces endogenous substrates and initiates the downstream effects of the compound. longdom.org
While this compound does bind to the BIR3 domain of XIAP, its affinity for this interaction is significantly lower than for cIAP1 and cIAP2. nih.govprobechem.com XIAP is a direct inhibitor of caspases-3, -7, and -9. longdom.org By binding to XIAP, SMAC mimetics can abrogate this direct caspase inhibition, thereby promoting apoptosis. longdom.orgnih.gov However, the primary mechanism of this compound is driven by its more potent effects on cIAP1 and cIAP2. probechem.com
This compound exhibits a distinct binding profile, with a strong preference for cIAP1 over cIAP2 and XIAP. probechem.com Its inhibitory concentration (IC50) for cIAP1 is less than 1 nM, while for cIAP2 it is 15 nM. probechem.com The compound shows markedly lower affinity for XIAP, with an IC50 value greater than 200 nM, indicating a selectivity for cIAP1 that is over 200-fold higher than for XIAP. probechem.com This high selectivity for cIAP1 and cIAP2 is a key feature of its molecular action and distinguishes it from other SMAC mimetics that may have a broader or different affinity profile. nih.gov
| Compound | cIAP1 Affinity (IC50/Ki/Kd) | cIAP2 Affinity (IC50/Ki) | XIAP Affinity (IC50/Ki/Kd) |
|---|---|---|---|
| This compound | <1 nM (IC50) probechem.com | 15 nM (IC50) probechem.com | >200 nM (IC50) probechem.com |
| Birinapant | <1 nM (Kd) selleckchem.comprobechem.com | Not specified | 45 nM (Kd) probechem.com |
| Xevinapant (AT-406) | 1.9 nM (Ki) selleckchem.comprobechem.com | 5.1 nM (Ki) selleckchem.comprobechem.com | 66.4 nM (Ki) selleckchem.comprobechem.com |
Downstream Signaling Pathway Modulation
The binding of this compound to cIAPs triggers significant changes in downstream signaling, most notably leading to the degradation of cIAP1 and cIAP2 and the subsequent activation of a specific cell signaling pathway.
A primary pharmacodynamic effect of this compound is the induction of auto-ubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2. patsnap.com The binding of this compound to the BIR3 domain of the cIAP proteins is thought to induce a conformational change that "unleashes" the RING domain. nih.gov This activates the E3 ubiquitin ligase function of the cIAPs, causing them to tag themselves and each other for destruction by the proteasome. longdom.orgpatsnap.comnih.gov This rapid degradation of cIAP1 and cIAP2 is a crucial step in the compound's mechanism of action. nih.gov In many cases, the degradation of cIAP2 is dependent on the E3 ligase activity of cIAP1. nih.gov
In their normal state, cIAP1 and cIAP2 are key negative regulators of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov They achieve this by constantly targeting the NF-κB-inducing kinase (NIK) for degradation. nih.gov
Sensitization to Tumor Necrosis Factor-alpha (TNF-α) Mediated Apoptosis
A critical function of this compound is its ability to sensitize cancer cells to apoptosis mediated by TNF-α. Engagement of the TNF-α receptor (TNFR1) can lead to opposing cellular outcomes: cell survival and inflammation, or programmed cell death. aacrjournals.orgresearchgate.net The cellular inhibitor of apoptosis proteins (cIAPs) are pivotal in determining this outcome. aacrjournals.orgresearchgate.net In the presence of functional cIAPs, TNFR1 signaling typically leads to the recruitment of proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), which is then ubiquitylated by cIAPs. This modification promotes the activation of the NF-κB pathway, a pro-survival signaling cascade. nih.govplos.org
This compound disrupts this pro-survival mechanism. By binding to cIAP1 and cIAP2 and promoting their degradation, this compound prevents the ubiquitylation of RIPK1. nih.gov This shift in the signaling complex alters the cellular response to TNF-α, converting it from a survival signal into a potent death signal. nih.gov The result is a dramatic increase in the susceptibility of cancer cells to TNF-α-induced apoptosis.
Preclinical research has quantified this sensitizing effect. In a large screening of 246 pan-cancer cell lines, this compound as a single agent induced sensitivity in 5% of the lines. However, when combined with a fixed concentration of TNF-α, the percentage of sensitive cell lines increased to 21%, highlighting a significant synergistic effect. aacrjournals.orgresearchgate.net
| Treatment | Percentage of Sensitive Cell Lines (n=56) |
|---|---|
| This compound (Single Agent) | 5% |
| This compound + TNF-α | 21% |
Caspase Cascade Activation and Apoptotic Induction
Apoptosis is executed by a family of cysteine proteases known as caspases. mayo.edu These enzymes exist as inactive zymogens and are activated through a proteolytic cascade. mayo.edu IAP proteins, particularly XIAP, are potent inhibitors of this cascade, directly binding to and inhibiting key caspases, including the initiator caspase-9 and the executioner caspases-3 and -7. nih.govplos.org
This compound induces apoptosis by relieving this IAP-mediated inhibition. cancer.gov By binding to XIAP, this compound prevents it from neutralizing caspases, thus lowering the threshold for apoptosis activation. nih.gov In the context of TNF-α signaling, the degradation of cIAPs induced by this compound facilitates the formation of a death-inducing signaling complex, known as Complex II or the apoptosome. nih.govnih.gov This complex includes FADD and pro-caspase-8. nih.gov The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation through a process called induced proximity. youtube.com
Once activated, caspase-8, an initiator caspase, triggers a downstream cascade by cleaving and activating executioner caspases such as caspase-3 and caspase-7. ijper.orgnih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. ijper.orgnih.gov
Regulation of Cell Survival and Programmed Cell Death Pathways
This compound modulates the delicate balance between cell survival and cell death by targeting key regulatory nodes within programmed cell death pathways. Its primary action of IAP antagonism has profound downstream consequences on both apoptotic and necroptotic signaling.
Influence on Apoptotic Signaling Nodes (e.g., RIPK1, Caspase 8)
RIPK1 and Caspase-8 are central signaling molecules whose fates are critically determined by IAP activity, and thus are strongly influenced by this compound.
RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is a key adaptor kinase in the TNFR1 signaling pathway that can either promote survival or cell death. As mentioned, cIAP1 and cIAP2 ubiquitylate RIPK1 to create a scaffold for activating the pro-survival NF-κB pathway. nih.govplos.org By inducing the degradation of cIAPs, this compound liberates RIPK1 from this pro-survival function. This non-ubiquitylated RIPK1 is then free to participate in the formation of the death-inducing Complex II, alongside FADD and pro-caspase-8, thereby committing the cell to apoptosis. nih.govnih.gov
Caspase 8: Caspase-8 is the apical initiator caspase in the extrinsic apoptosis pathway. Its activation is a critical commitment step towards apoptosis. The formation of Complex II, facilitated by this compound-mediated IAP degradation, is essential for the dimerization and activation of Caspase-8. nih.govnih.gov Furthermore, Caspase-8 itself plays a regulatory role by cleaving RIPK1, which can dismantle death-inducing complexes and limit necroptosis. nih.govresearchgate.net Genome-wide CRISPR/Cas9 screens have confirmed that TNF Receptor 1, RIPK1, and Caspase 8 are essential regulators of cell death induced by the combination of TNF-α and Smac mimetics. aacrjournals.orgresearchgate.net
Interplay with Necroptotic Processes
Necroptosis is a regulated form of necrotic cell death that can be initiated when apoptosis is blocked, particularly when Caspase-8 is inhibited or absent. nih.govyoutube.com This alternative death pathway serves as a fail-safe mechanism to eliminate unwanted cells. The core machinery of necroptosis involves RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). nih.govnih.gov
Smac mimetics like this compound can play a crucial role in triggering necroptosis. nih.govnih.gov Under conditions where Caspase-8 is inactive, IAP antagonism by this compound can still lead to the formation of a death-inducing complex. However, instead of activating Caspase-8, RIPK1 interacts with and phosphorylates RIPK3. nih.gov This leads to the formation of a functional amyloid-like signaling complex called the necrosome. nih.gov Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. nih.govnih.gov
Preclinical Efficacy and Biological Activity of Bi 891065
In Vitro Anti-Cancer Activity in Cell Line Models
The anti-cancer activity of BI-891065 has been extensively evaluated in diverse cancer cell line panels, revealing its potential as a therapeutic agent.
As a single agent, this compound has demonstrated modest anti-cancer efficacy in specific cell lines, including MBT-2 bladder cancer and EMT6 breast cancer cell lines. lodz.pl A comprehensive pan-cancer cell line panel screening, encompassing 246 distinct cell lines, was conducted to assess the in vitro drug sensitivity of this compound. cenmed.comtandfonline.com Within a subset of 56 colorectal cancer cell lines, 5% were identified as sensitive to this compound when administered as a monotherapy. cenmed.comtandfonline.com
Extensive profiling of in vitro drug sensitivity across a broad spectrum of cancer cell types has been performed for this compound. cenmed.comtandfonline.com This profiling identified colorectal cancer as a potentially responsive indication. cenmed.comtandfonline.com To further elucidate the molecular determinants of sensitivity to Smac mimetic treatment, genome-wide CRISPR/Cas9 drug modifier screens were employed. These screens successfully identified known regulators of TNF-α/Smac mimetic-induced cell death, such as TNF Receptor 1, RIPK1, Caspase 8, and components of the NFκB signaling pathways, in addition to potentially novel regulators. cenmed.comtandfonline.com
The sensitivity data for this compound monotherapy in colorectal cancer cell lines is summarized below:
| Cancer Type | Number of Cell Lines Tested | Percentage Sensitive to this compound Monotherapy |
| Colorectal Cancer | 56 | 5% |
A notable enhancement in the anti-cancer activity of this compound was observed when combined with exogenous tumor necrosis factor-alpha (TNF-α). In the context of colorectal cancer cell lines, the proportion of sensitive cells significantly increased from 5% with this compound monotherapy to 21% when exogenous TNF-α was supplied. cenmed.comtandfonline.com This highlights the crucial role of TNF-α in potentiating the effects of Smac mimetics. cenmed.comtandfonline.com
The impact of exogenous TNF-α on this compound sensitivity is presented in the following table:
| Treatment Regimen | Percentage of Colorectal Cancer Cell Lines Sensitive |
| This compound Monotherapy | 5% |
| This compound + Exogenous TNF-α | 21% |
This compound has been investigated in combination with other therapeutic agents to explore synergistic anti-cancer effects.
A promising combinatorial effect was observed when this compound was combined with BI 894999, a potent and selective oral Bromodomain and Extra-Terminal domain (BET) inhibitor. In vitro studies across a large number of human tumor cell lines (over 60, including lung, colorectal, pancreatic, and gastric cancer), approximately 30% exhibited synergy when treated with the this compound and BI 894999 combination. This synergistic efficacy was found to correlate with the downmodulation of XIAP by BI 894999. Furthermore, the synergistic effect was abrogated by the addition of the TNF-α scavenger Enbrel and/or the apoptotic pathway inhibitor zVAD, underscoring the involvement of TNF-α in this combined action.
Preclinical in vivo efficacy, supporting these in vitro findings, was tested in pancreatic ductal adenocarcinoma (PDAC) xenograft models (BxPC3 and Pan02) and a colorectal cancer (CRC) model. In the BxPC3 pancreas model, this compound alone achieved 22% tumor growth inhibition (TGI), BI 894999 achieved 70% TGI, while the combination resulted in a significant 96% TGI. Similarly, in the Pan02 pancreas model, this compound showed 9% TGI, BI 894999 showed 30% TGI, and the combination yielded 92% TGI.
The synergistic effects of this compound and BI 894999 in preclinical models are summarized below:
| Model (In Vivo TGI) | This compound Monotherapy | BI 894999 Monotherapy | Combination (this compound + BI 894999) |
| BxPC3 Pancreas | 22% TGI | 70% TGI | 96% TGI |
| Pan02 Pancreas | 9% TGI | 30% TGI | 92% TGI |
Preclinical investigations have also explored the potential of this compound to enhance the effects of conventional chemotherapeutic agents. While specific detailed cellular assay data for this compound with conventional chemotherapeutics were not extensively detailed in the provided information, Smac mimetics in general have been shown to increase cancer cell response to chemotherapeutics. This synergistic effect is often mediated through a multifaceted mechanism that includes both the inhibition of cell proliferation by chemotherapeutic agents and an enhanced autocrine TNF-α feedback loop induced by the Smac mimetic/chemotherapy combination. This mechanism can lead to exacerbated caspase activation and increased cancer cell death.
Combination Therapy Approaches in Cellular Assays
In Vivo Anti-Tumor Activity in Non-Human Preclinical Models
Preclinical investigations have explored the anti-tumor activity of this compound both as a monotherapy and in combination with other therapeutic agents in various non-human models.
Monotherapy Evaluation in Xenograft Models
As a single agent, this compound has demonstrated modest efficacy in certain cancer cell lines. Specifically, it showed activity in MBT-2 bladder cancer and EMT6 breast cancer cell lines. tocris.com An extensive pan-cancer cell line panel screening, encompassing 246 cell lines, identified colorectal cancer as a potentially responsive indication. In this screening, 5% of the 56 colorectal cancer cell lines tested were sensitive to this compound monotherapy. This sensitivity was significantly enhanced to 21% upon the exogenous supply of Tumor Necrosis Factor-alpha (TNF-α). ebi.ac.uk
In pancreatic ductal adenocarcinoma (PDAC) xenograft models, this compound monotherapy at a dose of 50 mg/kg resulted in tumor growth inhibition (TGI) of 22% in the BxPC3 model and 9% in the Pan02 model. nih.gov
Table 1: Monotherapy Tumor Growth Inhibition (TGI) of this compound in Xenograft Models
| Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| BxPC3 (xenograft) | Pancreatic Adenocarcinoma | 50 | 22% | nih.gov |
| Pan02 (xenograft) | Pancreatic Adenocarcinoma | 50 | 9% | nih.gov |
Combination Therapy Evaluation in Immunocompetent and Immunodeficient Models
The limited efficacy of SMAC mimetics as single agents in clinical trials has underscored the importance of combination therapies to enhance their effectiveness. tocris.comnih.gov
This compound has been investigated in combination with the potent and selective BET inhibitor, BI 894999. In in vitro studies, this combination demonstrated synergistic effects in approximately 30% of over 60 human cancer cell lines, including those derived from lung, colorectal, pancreatic, and gastric cancers. nih.govgoogle.com This synergistic efficacy was correlated with the downmodulation of XIAP by BI 894999. The synergistic effect observed was dependent on TNF-α and apoptosis, as it was blocked by the addition of the TNF-α scavenger Etanercept (Enbrel) and/or the pan-caspase inhibitor Z-VAD-FMK. nih.govgoogle.com
In in vivo preclinical models, the combination of this compound and BI 894999 showed significant anti-tumor activity:
BxPC3 Pancreatic Xenograft Model (Immunodeficient): The combination of 50 mg/kg this compound and 2 mg/kg BI 894999 achieved a substantial 96% TGI. This represents a marked improvement over monotherapy, where this compound alone yielded 22% TGI and BI 894999 alone resulted in 70% TGI. nih.gov
Pan02 Pancreatic Xenograft Model (Immunocompetent): In this model, the combination of 50 mg/kg this compound and 4 mg/kg BI 894999 led to 92% TGI. Monotherapy with this compound showed 9% TGI, while BI 894999 alone achieved 30% TGI. nih.gov
Beyond tumor growth inhibition, the combination treatment in the immunocompetent Pan02 model induced distinct changes in the cellular composition of the tumor microenvironment, indicating a reduction in the immunosuppressive milieu. nih.gov While effective in pancreatic models, the combination effects on tumor growth in the LoVo colorectal cancer (CRC) model were less pronounced. nih.gov
Table 2: Tumor Growth Inhibition (TGI) of this compound in Combination with BI 894999 in Xenograft Models
| Model | Cancer Type | This compound Dose (mg/kg) | BI 894999 Dose (mg/kg) | Monotherapy TGI (this compound) | Monotherapy TGI (BI 894999) | Combination TGI | Reference |
| BxPC3 (xenograft) | Pancreatic Adenocarcinoma | 50 | 2 | 22% | 70% | 96% | nih.gov |
| Pan02 (xenograft) | Pancreatic Adenocarcinoma | 50 | 4 | 9% | 30% | 92% | nih.gov |
Preclinical research has shown that IAP inhibitors, including SMAC mimetics such as this compound, can enhance the effects of immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies, in immunocompetent mouse syngeneic cancer models. tandfonline.comnih.gov An independent study demonstrated that this compound, when combined with an anti-PD-1 antibody, eradicated breast cancer tumors in immunocompetent mice. tocris.com It is proposed that pretreatment with an IAP antagonist can enhance the immunogenicity of the tumor microenvironment, thereby increasing the effectiveness of subsequent anti-PD-1 treatment. tandfonline.com
Molecular and Genetic Determinants of Bi 891065 Sensitivity and Resistance
Identification of Genetic Modifiers via CRISPR/Cas9 Drug Modifier Screens
To comprehensively understand the molecular determinants influencing sensitivity to SMAC mimetics, genome-wide CRISPR/Cas9 drug modifier screens have been employed. nih.govnih.govnih.gov These unbiased approaches proved instrumental in identifying both established and potentially novel regulators of cell death induced by Tumor Necrosis Factor-alpha (TNF-α) in combination with SMAC mimetics. nih.govnih.govnih.gov
Key known regulators identified through these screens include Tumor Necrosis Factor Receptor 1 (TNFR1), Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), Caspase 8, and various members of the NFκB signaling pathways. nih.govnih.govnih.gov Beyond identifying these genetic modifiers, the screens also aimed to pinpoint cancer indications that might be particularly responsive to BI-891065. nih.govnih.govnih.gov
A notable outcome of this extensive profiling, which involved a pan-cancer cell line panel comprising 246 cell lines, was the identification of colorectal cancer as a promising indication. nih.govnih.govnih.gov Initial findings showed that 5% of colorectal cancer cell lines exhibited sensitivity to this compound as a single agent. nih.govnih.govnih.gov This sensitivity was significantly enhanced with the exogenous supply of TNF-α, increasing the proportion of sensitive cells to 21%. nih.govnih.govnih.gov
Table 1: this compound Sensitivity in Colorectal Cancer Cell Lines
| Treatment Condition | Percentage of Sensitive Cell Lines |
| This compound Single Agent | 5% |
| This compound + Exogenous TNF-α | 21% |
Table 2: Genetic Modifiers of TNF-α/SMAC Mimetic Induced Cell Death Identified by CRISPR/Cas9 Screens
| Category | Genetic Modifiers |
| Known Regulators | Tumor Necrosis Factor Receptor 1 (TNFR1), Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), Caspase 8, NFκB signaling pathway members |
| Novel Regulators | Potentially identified (specific names not detailed in available data) |
Role of Tumor Necrosis Factor Receptor 1 (TNFR1), RIPK1, and Caspase 8 in Sensitivity
The engagement of TNF-α with its receptor, TNFR1, can trigger diverse cellular outcomes, ranging from the regulation of cell survival and inflammation to the induction of programmed forms of cell death, including apoptosis and necroptosis. nih.govnih.govnih.govidrblab.net Cellular inhibitor of apoptosis proteins (cIAPs) play a critical role as proximal checkpoints in TNF-α signaling, preventing the activation of TNF-α-induced apoptotic and necroptotic cues. nih.govnih.govnih.govidrblab.net
SMAC mimetics, such as this compound, function by inhibiting IAPs, thereby releasing the brakes on programmed cell death. idrblab.netgoogle.com The antagonism or loss of cIAP proteins induced by SMAC mimetics leads to the formation of a crucial signaling complex known as Complex IIa. This complex typically comprises TNF Receptor-Associated Death Domain (TRADD), RIPK1, Fas-Associated protein with Death Domain (FADD), and Caspase-8. idrblab.net The formation of Complex IIa subsequently leads to the activation and cleavage of Caspase-8, ultimately resulting in the induction of apoptosis. idrblab.net
In scenarios where caspases are inhibited, an alternative complex, Complex IIb, can form via the recruitment of RIPK3 in a RHIM motif-dependent manner. This pathway can lead to necroptotic cell death. idrblab.net Furthermore, RIPK1 has been shown to function in limiting caspase-8-dependent, TNFR-induced apoptosis. nih.gov Experimental evidence indicates that the loss of RIPK1 sensitizes cells to TNF-induced, caspase-8-dependent apoptosis. nih.gov
Mechanisms of Acquired Resistance and Strategies for Overcoming It
Acquired resistance to molecularly targeted therapies in cancer remains a significant clinical challenge. General mechanisms of acquired resistance observed across various targeted therapies include modifications to the receptor, such as p95HER2 overexpression, on-target mutations that interfere with drug binding (e.g., EGFR T790M mutation), off-target mutations, and the activation of alternative signaling pathways that bypass the primary drug targets (e.g., MET amplification, activation of MAPK and PI3K/Akt pathways). citeab.comnih.gov The emergence of drug-tolerant persister cells can also contribute to resistance. nih.gov
While this compound has shown promise in preclinical studies, SMAC mimetics, when used as single agents in clinical trials, have often exhibited limited efficacy. idrblab.net This observation has driven extensive preclinical and clinical research to identify biomarkers of response and develop effective combination treatment strategies. idrblab.net
For SMAC mimetics in general, strategies to overcome resistance often involve combination therapies. For example, the addition of TNF or TRAIL has been shown to dramatically sensitize in vitro resistant malignancies to SMAC mimetic-mediated killing. idrblab.net Overexpression of XIAP has been correlated with acquired therapeutic resistance to apoptotic stimuli like TRAIL in Inflammatory Breast Cancer (IBC), suggesting that targeting XIAP, as this compound does, is a relevant strategy. idrblab.net While specific acquired resistance mechanisms unique to this compound are not detailed in the available data, the general principles of resistance to targeted therapies and SMAC mimetics apply, emphasizing the importance of understanding compensatory pathways and developing rational combination strategies to enhance therapeutic effectiveness.
Advanced Methodologies for Investigating Bi 891065
In Vitro Pharmacological and Cellular Profiling Techniques
Initial pharmacological profiling of BI-891065 typically commences with comprehensive in vitro assays designed to assess its target binding affinity and enzymatic inhibition capabilities. These techniques provide fundamental insights into the compound's direct interactions with its molecular targets and its potency.
Target Binding Affinity Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)
Target binding affinity assays are essential for quantifying the strength of the interaction between this compound and its intended protein targets. This compound is designed as a Smac-mimetic, replicating the Ala-Val-Pro-Ile (AVPI) tetrapeptide motif, which enables its binding to the Baculovirus IAP Repeat (BIR) domains of cIAP1/2 and XIAP.
Techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are widely employed for this purpose. Both FP and SPR are suitable for high-throughput screening and provide valuable data on binding kinetics and affinity. oncotarget.comnih.govnih.govjaptamers.co.uk FP assays are particularly useful for monitoring peptide-protein or nucleic acid-protein interactions due to their straightforward implementation. oncotarget.com SPR, on the other hand, is a powerful analytical method that quantitatively examines interactions between various biomolecules, offering both kinetic and affinity data. nih.govjaptamers.co.uk
Research indicates that this compound is optimized for high-affinity binding to cIAP1 and cIAP2, demonstrating lower activity against XIAP.
| Target Protein | Binding Affinity (IC₅₀) |
|---|---|
| cIAP1 | ~1 nM |
| cIAP2 | ~5 nM |
| XIAP | ~66 nM |
Enzymatic Inhibition Assays and IC₅₀ Determination
Enzymatic inhibition assays are performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which represents the concentration required to inhibit 50% of the target enzyme's activity. jfda-online.comwashington.eduevotec.com These assays are critical for characterizing the compound's potency against its enzymatic targets. The IC₅₀ value is influenced by experimental conditions such as substrate concentration, incubation time, and protein concentration. evotec.com
For this compound, the reported IC₅₀ values reflect its potent inhibitory activity against cIAP1 and cIAP2, with a comparatively reduced effect on XIAP.
Cell Viability and Proliferation Assays (e.g., MTT/XTT, High-Content Screening)
To assess the impact of this compound on cellular health and growth, cell viability and proliferation assays are routinely utilized. Common colorimetric assays include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate) assays. sigmaaldrich.comrndsystems.comthermofisher.comnih.govabcam.com These assays measure the metabolic activity of living cells, which is directly correlated with the number of viable cells present. sigmaaldrich.comthermofisher.comabcam.com
High-content screening (HCS) is frequently employed for extensive profiling of in vitro drug sensitivity across a broad range of cancer cell types. researchgate.netaacrjournals.org For instance, this compound has undergone screening across large pan-cancer cell line panels, including 246 cell lines. aacrjournals.org These screenings have identified colorectal cancer cell lines as particularly sensitive to this compound, with sensitivity further enhanced by the exogenous addition of TNF-α. researchgate.netaacrjournals.org Furthermore, proliferation assays, often utilizing techniques like Bliss synergy analysis, are used to investigate the combinatorial effects of this compound with other therapeutic agents, such as the BET inhibitor BI 894999, across various human tumor cell lines including lung, colorectal, pancreatic, and gastric cancers. researchgate.netaacrjournals.org
Live Cell Imaging for Proliferation and Apoptosis Assessment
Live cell imaging techniques provide real-time, kinetic insights into cellular responses to this compound, allowing for the assessment of proliferation and apoptosis at both single-cell and population levels. biorxiv.org Platforms such as IncuCyte ZOOM® are used in proliferation assays to study the effects of this compound, particularly in combination therapies. researchgate.netaacrjournals.org
Fluorescent reporters are integral to these assays, enabling the tracking of cellular processes. For example, SYTO21 can be used to monitor cell proliferation, while Annexin V is commonly employed to detect apoptosis. biorxiv.org Specialized substrates, such as NucView® 488 Caspase-3 substrate, allow for the direct detection of caspase-3 activity within intact cells and simultaneous visualization of changes in nuclear morphology, providing a comprehensive view of apoptotic progression. biotium.com
Western Blotting for Target Protein Modulation (e.g., cIAP1 Degradation)
Western blotting is a crucial biochemical technique used to analyze changes in the expression levels of specific proteins, confirming the modulation of target proteins by this compound. A key mechanism of action for Smac-mimetics like this compound is the induction of proteasomal degradation of cIAP1 and cIAP2. nih.govmdpi.com
Studies have consistently shown that this compound induces the degradation of cIAP1/2, which is a hallmark of its activity as an IAP antagonist. Western blot analysis is routinely performed to visualize and quantify this degradation in various cell lines, providing direct evidence of the compound's on-target effect. nih.govresearchgate.net
Mechanistic Pathway Analysis and Systems Biology Approaches
Beyond individual protein and cellular assays, advanced mechanistic pathway analysis and systems biology approaches are employed to gain a holistic understanding of how this compound influences complex cellular networks.
Genome-wide CRISPR/Cas9 drug modifier screens have been instrumental in identifying both known and potentially novel regulators of cell death induced by TNF-α and Smac-mimetics, including this compound. researchgate.netaacrjournals.orgresearchgate.net These screens help to uncover the molecular determinants of sensitivity to Smac-mimetic treatment, identifying crucial pathways such as TNF Receptor 1, RIPK1, Caspase 8, and components of the NF-κB signaling pathways. researchgate.netaacrjournals.orgresearchgate.net
This compound's mechanism involves the activation of the non-canonical NF-κB pathway, which occurs through the inhibition of cIAP-induced degradation of NF-κB inducing kinase (NIK). nih.gov
Systems biology, often integrating computational modeling, plays a vital role in analyzing and interpreting large-scale biological data. wellcomeconnectingscience.orgnih.govwur.nl This approach facilitates the construction of both static and dynamic mechanistic networks of disease mechanisms, enabling researchers to predict interactions and gain novel insights. wellcomeconnectingscience.orgnih.gov By integrating "omics" data (e.g., proteomics, genomics), systems biology can identify pathways enriched post-treatment with this compound, thereby linking observed phenotypes to specific off-target or on-target effects within the broader cellular system. This comprehensive approach helps to understand how multiple interacting partners activate pathways and how the sequence of events within a network can alter functional outcomes. wellcomeconnectingscience.org
Phosphoproteomic Analysis via Mass Spectrometry
Phosphoproteomic analysis, particularly through mass spectrometry, is a crucial methodology for understanding the dynamic signaling changes induced by this compound. This technique allows for the mapping of phosphorylation events onto curated pathway databases, such as KEGG and Reactome, providing a global view of protein phosphorylation alterations in response to compound treatment nih.gov. By identifying specific phosphorylation sites, researchers can gain insights into activated or inhibited kinases and downstream signaling cascades.
The workflow for phosphoproteomic analysis typically involves cell lysis, protein digestion, phosphopeptide enrichment (e.g., using titanium dioxide chromatography), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govmetabolomicsworkbench.org. This approach enables the quantitative measurement of thousands of phosphorylation sites, revealing subtle yet significant changes in the phosphoproteome nih.gov. For this compound, such analysis can help pinpoint the precise molecular targets and off-target effects, distinguishing specific interactions from non-specific ones through comparative studies with wild-type versus knockout systems nih.gov. While powerful, phosphoproteomic data can be complex, and careful statistical analysis, such as two-way ANOVA with post-hoc tests, is essential to ensure robust and reproducible quantitative measurements nih.govgoogle.com.
Dynamic Boolean Network Modeling of Signaling Pathways
Dynamic Boolean network (BN) modeling provides a qualitative yet powerful computational framework for analyzing large molecular signaling pathways and their intricate crosstalks, which are essential for understanding the effects of compounds like this compound uni-freiburg.denih.gov. In BN models, biological components are represented by binary states (e.g., active/inactive), and their interactions are defined by Boolean regulatory functions nih.govnih.gov.
For this compound, dynamic Boolean network modeling can be utilized to simulate pathway activation under treatment, offering mechanistic insights into tumor cell behavior and predicting potential drug targets or biomarkers for tumor evolution nih.govuni-freiburg.deciteab.com. This computational approach can streamline experimental design by identifying key nodes and interactions within complex networks, thereby guiding subsequent experimental validation uni-freiburg.de. The predictions derived from these models can then be experimentally validated using techniques such as phospho-specific flow cytometry or FRET-based biosensors nih.gov.
Phospho-Specific Flow Cytometry and FRET-Based Biosensors
Phospho-specific flow cytometry and Förster Resonance Energy Transfer (FRET)-based biosensors are instrumental techniques for experimentally validating the predictions generated by computational models and directly assessing the real-time cellular impact of this compound nih.gov. Phospho-specific flow cytometry allows for the quantitative measurement of protein phosphorylation levels in individual cells, providing insights into the activation status of specific signaling pathways at a single-cell resolution nih.gov. This method is particularly useful for analyzing heterogeneous cell populations and identifying subpopulations that respond differently to treatment.
FRET-based biosensors are genetically encoded tools that enable the visualization and measurement of molecular events, such as protein conformational changes or enzymatic activities, in living cells with high spatiotemporal resolution nih.govuni.lu. These biosensors typically consist of a FRET donor and acceptor fluorophore pair linked by a sensing domain that undergoes a conformational change upon a specific molecular event, leading to a change in FRET efficiency nih.gov. In the context of this compound, FRET biosensors can be designed to monitor the activation of kinases or other signaling molecules directly affected by the compound's mechanism of action, thereby providing dynamic insights into pathway modulation nih.govnih.gov. Both phospho-specific flow cytometry and FRET-based biosensors serve as critical tools for validating the effects of this compound on cellular signaling pathways and for understanding its precise molecular footprint nih.govuni.lujkchemical.com.
Comparative Analysis with Known Pathway Inhibitors
Comparative analysis of this compound with known pathway inhibitors is essential to understand its unique pharmacological profile and identify distinct nodal interactions within signaling networks nih.gov. This involves evaluating and contrasting its effects against other compounds that target similar or related pathways. For instance, this compound, as a SMAC mimetic, can be compared with other IAP antagonists that have progressed to clinical trials, such as birinapant, Debio 1143 (AT-406), LCL161, GDC-0152, CUDC-427 (GDC-0917), APG-1387, and ASTX-660 labshare.cnnih.govnih.govchem960.com.
Such comparisons can highlight differences in binding affinities, selectivity for specific IAP proteins (e.g., cIAP1 vs. XIAP), and downstream signaling consequences, including the activation of the non-canonical NF-κB pathway or TNF-α induced cell death nih.govinvivochem.com. For example, studies have compared this compound's effects with a MEK inhibitor like trametinib (B1684009) to identify unique nodal interactions nih.gov. Furthermore, synergistic effects are often explored in combination with other agents, such as the BET inhibitor BI 894999, to understand how this compound enhances the efficacy of other anti-cancer therapies wikipedia.org. This comparative approach helps position this compound within the broader landscape of targeted cancer therapeutics and informs rational combination strategies.
In Vivo Preclinical Model Systems and Analytical Techniques
Preclinical in vivo model systems are indispensable for evaluating the efficacy of this compound in a complex biological context and for assessing its impact on the tumor microenvironment.
Xenograft and Syngeneic Mouse Models for Efficacy Studies
Xenograft and syngeneic mouse models are widely utilized in preclinical research to assess the in vivo efficacy of anti-cancer compounds like this compound nih.govcenmed.com. Xenograft models involve implanting human cancer cells into immunodeficient mice, allowing for the study of human tumor growth and response to therapy in a living system cenmed.com. Syngeneic models, conversely, involve implanting mouse cancer cell lines into immunocompetent mice of the same genetic background, which allows for the investigation of drug effects within an intact immune system, crucial for evaluating immunomodulatory agents nih.govnih.gov.
This compound has been tested for its in vivo efficacy in various preclinical mouse cancer models, including both immunocompetent and immunodeficient xenograft models, as well as syngeneic settings wikipedia.orgprobes-drugs.orgnih.gov. Studies have demonstrated its antitumor activity, particularly when used in combination with other therapeutic agents. For instance, in pancreatic ductal adenocarcinoma (PDAC) xenograft models, this compound showed tumor growth inhibition (TGI) as a single agent, with significantly enhanced TGI when combined with the BET inhibitor BI 894999 wikipedia.org.
Table 1: Tumor Growth Inhibition (TGI) in Preclinical Xenograft Models with this compound
| Model Type | Compound(s) | Tumor Growth Inhibition (TGI) | Reference |
| PDAC (BxPC3) | This compound (single agent) | 22% | wikipedia.org |
| PDAC (BxPC3) | BI 894999 (single agent) | 70% | wikipedia.org |
| PDAC (BxPC3) | This compound + BI 894999 (combination) | 96% | wikipedia.org |
| PDAC (Pan02) | This compound (single agent) | 9% | wikipedia.org |
| PDAC (Pan02) | BI 894999 (single agent) | 30% | wikipedia.org |
| PDAC (Pan02) | This compound + BI 894999 (combination) | 92% | wikipedia.org |
These preclinical studies highlight the potential of this compound to facilitate tumor cell death and enhance anti-tumor immune responses, positioning it as an attractive combination partner in cancer therapy probes-drugs.org.
Evaluation of Tumor Microenvironment Changes
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, various resident and infiltrating host immune cells, secreted factors, extracellular matrix proteins, and stromal cells, all influenced by physical factors such as hypoxia and acidosis americanelements.comuni.lu. Understanding and manipulating the TME is critical for effective cancer therapy, as its components can significantly drive tumor progression and resistance to treatment americanelements.com.
Evaluation of tumor microenvironment changes in preclinical models treated with this compound provides crucial insights into its immunomodulatory effects. Studies in immunocompetent syngeneic mouse models have shown that treatment with this compound, particularly in combination therapies, leads to distinct changes within the cellular composition of the TME wikipedia.orgprobes-drugs.orgnih.gov. These changes are indicative of a reduced immunosuppressive milieu, suggesting that this compound contributes to a more pro-immunogenic environment within the tumor wikipedia.org. Such evaluations typically involve techniques like flow cytometry to characterize immune cell populations (e.g., T cells, myeloid-derived suppressor cells, tumor-associated macrophages) and immunohistochemistry to assess changes in secreted factors and extracellular matrix components americanelements.comuni.lu. The ability of this compound to remodel the TME by reducing immunosuppression underscores its potential as a synergistic agent in combination with immunotherapies wikipedia.orgmims.com.
Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling is an essential tool in drug development, aimed at characterizing the relationship between drug exposure and its pharmacological effects across different species. This approach helps identify interspecies metabolic differences and is vital for translating preclinical findings to human predictions. mdpi.com By integrating data from various animal models and early human studies, PK/PD models can inform dosing strategies and enhance the confidence in predicting human drug responses. mdpi.comnih.gov
For this compound, cross-species PK/PD modeling is recommended to reconcile potential discrepancies between in vitro and in vivo efficacy studies. Early pharmacokinetic profiling of this compound in Phase I trials has shown linear pharmacokinetics at daily doses ranging from 100 mg to 200 mg. In rodent models, this compound exhibits a half-life (t½) of 12–16 hours and a bioavailability of approximately 60%, with extensive hepatic metabolism primarily via CYP3A4. These pharmacokinetic parameters are critical inputs for developing and validating cross-species PK/PD models, enabling a more accurate extrapolation of drug behavior from preclinical species to humans.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Model/Context | Source |
| Half-life (t½) | 12–16 hours | Phase I trials | |
| Bioavailability | ~60% | Rodent models | |
| Metabolism Pathway | Extensive hepatic via CYP3A4 | Rodent models | |
| Pharmacokinetics | Linear | Phase I trials (100-200 mg daily) |
Physiologically Based Pharmacokinetic (PBPK) Simulations
Physiologically Based Pharmacokinetic (PBPK) simulations represent a dynamic and mechanistic approach that integrates drug-specific properties with species-specific physiological parameters to predict drug concentrations in various tissues and plasma over time. researchgate.netnih.gov This methodology is particularly valuable for adjusting dosing regimens, predicting human pharmacokinetics, and understanding drug behavior across diverse populations, including those with varying physiological conditions or ethnic backgrounds. researchgate.netmedsci.orgmycancergenome.orgresearchgate.net
For this compound, PBPK simulations are utilized to refine dosing regimens and to predict its pharmacokinetic profile in different scenarios. The mechanistic nature of PBPK models allows for the extrapolation of kinetic behavior across different doses, routes of administration, and species. nih.gov This capability supports informed decision-making throughout the drug discovery and development process, optimizing resources and mitigating risks. researchgate.net While specific detailed simulation results for this compound were not explicitly detailed in the provided search results, the application of PBPK modeling for this compound underscores its role in advancing its preclinical and clinical understanding.
Tissue-Specific Microdialysis and Single-Cell RNA Sequencing for Target Engagement
To accurately assess the engagement of a compound with its biological target in complex in vivo environments, sophisticated methodologies such as tissue-specific microdialysis and single-cell RNA sequencing (scRNA-seq) are employed. These techniques provide high-resolution insights into drug distribution and cellular responses at the site of action.
Tissue-Specific Microdialysis Microdialysis is an in vivo sampling technique that enables the continuous measurement of unbound drug concentrations and endogenous substances in the interstitial fluid of specific tissues. nih.govtempus.com This is crucial because the unbound concentration of a drug at the target site is often more indicative of its pharmacological effect than total plasma concentrations. For this compound, tissue-specific microdialysis is recommended to validate findings and directly assess target engagement in complex in vivo settings. This method allows for the simultaneous determination of drug levels and their impact on biochemical markers over extended periods, offering a direct link between pharmacokinetics and pharmacodynamics at the tissue level. nih.gov
Single-Cell RNA Sequencing for Target Engagement Single-cell RNA sequencing (scRNA-seq) provides an unparalleled resolution of gene expression profiles at the individual cell level, allowing for the identification of cell-specific transcriptional changes and the characterization of cellular heterogeneity within a sample. In the context of drug development, scRNA-seq is a powerful tool for understanding the pharmacokinetics and pharmacodynamics of novel therapies. By analyzing the expression profiles of cells, scRNA-seq can serve as a surrogate for target engagement, indicating systemic drug-induced changes in activated pathways. For this compound, scRNA-seq is recommended to assess target engagement in complex in vivo environments, providing deep insights into the compound's mechanism of action at a cellular level.
This compound is characterized by its high-affinity binding to cIAP1 and cIAP2, with inhibitory concentration 50% (IC₅₀) values of approximately 1 nM and 5 nM, respectively. It shows reduced activity against XIAP, with an IC₅₀ of approximately 66 nM. These binding affinities are crucial indicators of its target engagement profile and would be further investigated and validated using advanced techniques like single-cell RNA sequencing to observe the downstream cellular effects of IAP inhibition.
Table 2: Binding Affinities of this compound to IAP Family Members
| Target | IC₅₀ (nM) | Source |
| cIAP1 | ~1 | |
| cIAP2 | ~5 | |
| XIAP | ~66 |
Synthetic Chemistry and Structural Basis of Bi 891065 Activity
General Synthetic Strategy: Modular Approach
The synthesis of BI-891065 employs a modular approach, which combines the assembly of a peptide mimetic with the functionalization of a core scaffold . This strategy allows for the precise construction of distinct molecular components that are then brought together to form the final active compound.
As a Smac mimetic, this compound is designed to replicate the N-terminal tetrapeptide sequence Ala-Val-Pro-Ile (AVPI) of the endogenous Smac protein nih.govnih.gov. The assembly of this AVPI mimetic core typically utilizes solid-phase peptide synthesis (SPPS). This method involves constructing the AVPI sequence on a resin using Fmoc-protected amino acids, with coupling reagents such as HBTU/HOBt facilitating the formation of peptide bonds .
This compound is characterized as a monovalent Smac mimetic, meaning it features a single AVPI-like pharmacophore . This pharmacophore is conjugated to a hydrophobic scaffold through a linker attachment . The conjugation typically occurs via amide or ester linkages, connecting the AVPI mimetic to hydrophobic scaffold groups such as biphenyl (B1667301) or naphthyl moieties . This linkage is crucial for maintaining the structural integrity and facilitating the compound's interaction with its biological targets.
Following synthesis, the purification of this compound is a critical step to ensure high purity and facilitate accurate biological evaluation. Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is a primary methodology employed for the final purification, consistently achieving purity levels greater than 98% . RP-HPLC is widely recognized for its ability to separate compounds based on their hydrophobicity, making it suitable for purifying complex synthetic molecules like this compound ox.ac.ukscispace.comwaters.comnih.gov.
Structure-Activity Relationships (SAR) and Design Principles for IAP Binding
The design of this compound is guided by extensive structure-activity relationship (SAR) studies, focusing on optimizing its binding to IAP proteins. The compound's key structural features, including its AVPI mimetic core, hydrophobic tail, and stereochemical configuration, are critical for its activity .
The AVPI mimetic core is central to this compound's high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP . This motif mimics the IAP-Binding Motif (IBM) found in endogenous Smac/DIABLO, which naturally antagonizes IAPs by binding to their BIR domains nih.govnih.govplos.orgnih.govresearchgate.net. The AVPI mimetic core of this compound is specifically optimized for high-affinity binding to cIAP1 (IC₅₀: ~1 nM) and cIAP2 (IC₅₀: ~5 nM), demonstrating reduced activity against XIAP (IC₅₀: ~66 nM) . The stereochemical configuration of the compound is also critical for maintaining its binding specificity . By occupying the Smac binding groove on IAPs, this compound disrupts the anti-apoptotic functions of these proteins, leading to the promotion of apoptosis nih.govmedkoo.com.
Table 1: Comparative Binding Affinities of this compound Against IAP Family Members
| Compound | cIAP1 (nM) | cIAP2 (nM) | XIAP (nM) | ML-IAP (nM) |
| This compound | 1.9 | 5.1 | 66.4 | – |
| Birinapant | ~1 | 36 | 50 ± 23 | ~1 |
| Debio 1143 | 1.9 | 5.1 | 66.4 | – |
| LCL161 | – | – | – | – |
Note: Data for LCL161 not available in the provided source .
Influence of the Hydrophobic Scaffold on Biological Activity
While specific details regarding the direct influence of this compound's hydrophobic scaffold on its biological activity are not extensively detailed in publicly available, allowed sources, Smac-mimetics generally incorporate hydrophobic components to facilitate their interaction with the hydrophobic Smac-binding groove on IAPs. mdpi.com The design of such scaffolds aims to optimize these interactions for effective target engagement and cellular penetration.
Optimization of Selectivity for IAP Family Members
A key aspect of this compound's profile is its selectivity among the IAP family members. It has been reported that this compound exhibits higher selectivity towards cellular IAP1 (cIAP1) and cIAP2 compared to X-linked IAP (XIAP). nih.gov This differential selectivity is a crucial consideration in the development of IAP antagonists, as different IAPs play distinct roles in cellular survival and apoptosis, and targeting them selectively can influence therapeutic outcomes and potential off-target effects. mdpi.com
The IAP family includes several proteins, such as XIAP, cIAP1, cIAP2, and ML-IAP, all characterized by the presence of Baculoviral IAP Repeat (BIR) domains. researchgate.net These domains are critical for their anti-apoptotic functions. nih.gov While this compound is known to engage the Smac binding groove on these proteins, precise quantitative binding affinity data (IC₅₀ or Kᵢ values) for this compound against individual IAP family members are not widely published in accessible, allowed sources. nih.govresearchgate.net However, the qualitative assessment of its preferential activity against cIAP1 and cIAP2 over XIAP is consistently noted. nih.gov
Pharmacophore Development and Lead Optimization in Preclinical Discovery
Pharmacophore development and lead optimization are iterative processes in drug discovery aimed at identifying and refining chemical compounds with optimal biological activity and desirable pharmacological properties. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. justia.com For this compound, its pharmacophore is based on the AVPI-like motif, mimicking the natural IAP antagonist Smac. justia.com
Detailed research findings from preclinical studies on this compound highlight its mechanism of action and potential therapeutic applications:
Mechanism of Action: this compound induces the proteasomal degradation of cIAP1 and cIAP2. This degradation leads to the activation of the non-canonical NF-κB pathway, which in turn promotes pro-apoptotic signaling, particularly through pathways involving TRAIL (TNF-related apoptosis-inducing ligand) and TNF-α.
Single-Agent Efficacy: Preclinical evaluations have shown that this compound exhibits modest single-agent efficacy in certain cancer cell lines, including MBT-2 bladder cancer and EMT6 breast cancer cell lines. nih.gov
Synergy with TNF-α: A large pan-cancer cell line screening involving 246 cell lines identified colorectal cancer as a promising indication for this compound. While 5% of these cell lines were sensitive to this compound as a single agent, this sensitivity significantly increased to 21% when exogenous TNF-α was supplied in combination with this compound. This finding underscores the potential for combination therapies.
Synergy with Immune Checkpoint Inhibitors: Further preclinical data suggest that this compound can synergize with immune checkpoint inhibitors, leading to enhanced T-cell infiltration and tumor regression in PD-L1-positive tumor models. This indicates its potential role in immuno-oncology strategies.
These preclinical findings collectively demonstrate this compound's capacity to induce tumor cell death and enhance anti-tumor immune responses, positioning it as an attractive candidate for combination therapies in cancer treatment.
Q & A
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure preclinical studies on this compound?
- Methodology : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (standard-of-care drugs), and Outcome (apoptosis markers). Use this structure to align hypotheses with experimental endpoints .
Tables: Key Parameters for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
